

PPQ-102: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the pyrimido-pyrrolo-quinoxalinedione (PPQ) compound, **PPQ-102**. It details the discovery, multi-step synthesis, and biological activity of this potent, nanomolar-potency inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) chloride channel. This document is intended for researchers and professionals in the fields of drug discovery and development.

Discovery and Biological Activity

PPQ-102 was identified through the screening of approximately 110,000 small synthetic and natural compounds for their ability to inhibit halide influx in epithelial cells expressing the CFTR protein.[1] This screening led to the discovery of a novel class of CFTR inhibitors, the pyrimido-pyrrolo-quinoxalinediones (PPQs).[1][2] Subsequent structure-activity relationship (SAR) studies on 347 analogues identified **PPQ-102**, with the chemical name 7,9-dimethyl-11-phenyl-6-(5-methylfuran-2-yl)-5,6-dihydro-pyrimido[4',5'-3,4]pyrrolo[1,2-a]quinoxaline-8,10-(7H,9H)-dione, as the most potent compound in this class.[1]

PPQ-102 is a reversible and uncharged inhibitor at physiological pH, which allows it to act in a voltage-independent manner.[3] This is a key differentiator from many previous CFTR inhibitors. Patch-clamp analysis has revealed that **PPQ-102** stabilizes the closed state of the CFTR channel, thereby inhibiting chloride ion flow. The compound has demonstrated significant potential in preclinical models of polycystic kidney disease (PKD), where it was shown to prevent cyst expansion and reduce the size of pre-formed cysts.



Quantitative Biological Data

The following tables summarize the key quantitative data regarding the biological activity of **PPQ-102**.

Parameter	Value	Cell/System	Conditions	Reference
IC50 (CFTR Inhibition)	~90 nM	CFTR- expressing FRT cells	Short-circuit current analysis, cAMP agonist (CPT-cAMP) stimulation	
Inhibition of Cyst Formation	∼60% at 0.5 µM	Embryonic kidney organ culture model of PKD	4 days incubation with 8-Br-cAMP	
Inhibition of Cyst Formation	Near complete at 2.5 and 5 μM	Embryonic kidney organ culture model of PKD	4 days incubation with 8-Br-cAMP	_
CFTR Current Inhibition	~65% at 0.5 μM	CFTR- expressing FRT cells	Whole-cell patch- clamp, 10 µM forskolin stimulation	_
Effect on Channel Open Probability (Po)	Reduced from 0.50 ± 0.04 to 0.14 ± 0.03	Single-channel patch-clamp	1 μM PPQ-102	-

Synthesis of PPQ-102

The synthesis of **PPQ-102** is achieved through a six-step process, as detailed below.

Experimental Protocol: Synthesis of PPQ-102

Step 1: Synthesis of 1,3,6-trimethyluracil (2)



- Reactants: 6-methyluracil (1), dimethylsulfate (Me2SO4), NaOH.
- Procedure: 6-methyluracil is methylated using dimethylsulfate in the presence of NaOH. The reaction mixture is heated to 40 °C for 4 hours.
- Yield: 43%.

Step 2: Synthesis of 5-benzoyl-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (3)

- Reactants: 1,3,6-trimethyluracil (2), benzoyl chloride (PhCOCl), zinc chloride (ZnCl2).
- Procedure: A Friedel–Crafts acylation is performed by refluxing 1,3,6-trimethyluracil with benzoyl chloride in toluene, using zinc chloride as a catalyst, for 6 hours.
- Yield: 28%.

Step 3: Synthesis of 5-(bromo(phenyl)methyl)-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (4)

- Reactants: Compound 3, Bromine (Br2).
- Procedure: Compound 3 is brominated using bromine in chloroform at room temperature for 2 hours.
- Yield: 57%.

Step 4: Synthesis of N-(2-(1-(5-benzoyl-1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1-phenylmethylamino)phenyl)acetamide (5)

- Reactants: Compound 4, N-(2-aminophenyl)acetamide.
- Procedure: The brominated intermediate (4) is reacted with N-(2-aminophenyl)acetamide under microwave irradiation at 170 °C for 1 hour.
- Yield: 51%.

Step 5: Synthesis of 5-((2-aminophenylamino)(phenyl)methyl)-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione (6)



- Reactants: Compound 5, Hydrochloric acid (HCl).
- Procedure: The acetamido group of compound 5 is hydrolyzed by refluxing with hydrochloric acid for 6 hours.
- Yield: 67%.

Step 6: Synthesis of PPQ-102

- Reactants: Compound 6, 5-methylfuran-2-carbaldehyde.
- Procedure: The resulting intermediate (6) undergoes cyclocondensation with 5-methylfurfural at 170 °C for 10 minutes to yield racemic PPQ-102.
- Yield: 43%.

Visualizations Synthesis Workflow

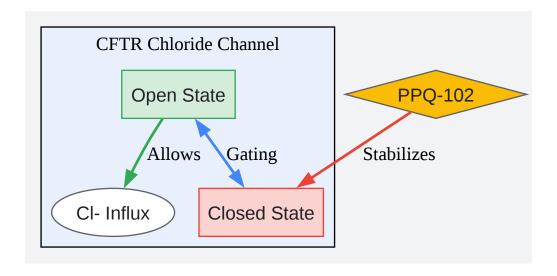


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Caption: Six-step synthesis workflow for PPQ-102.

Mechanism of CFTR Inhibition by PPQ-102





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Caption: **PPQ-102** stabilizes the closed state of the CFTR channel.

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References

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